2-(6-bromo-1H-indol-1-yl)-1-(4-phenylpiperazin-1-yl)ethanone

Catalog No.
S11547263
CAS No.
M.F
C20H20BrN3O
M. Wt
398.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(6-bromo-1H-indol-1-yl)-1-(4-phenylpiperazin-1-y...

Product Name

2-(6-bromo-1H-indol-1-yl)-1-(4-phenylpiperazin-1-yl)ethanone

IUPAC Name

2-(6-bromoindol-1-yl)-1-(4-phenylpiperazin-1-yl)ethanone

Molecular Formula

C20H20BrN3O

Molecular Weight

398.3 g/mol

InChI

InChI=1S/C20H20BrN3O/c21-17-7-6-16-8-9-24(19(16)14-17)15-20(25)23-12-10-22(11-13-23)18-4-2-1-3-5-18/h1-9,14H,10-13,15H2

InChI Key

ZTBWCNYLVQJHLN-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)CN3C=CC4=C3C=C(C=C4)Br

2-(6-bromo-1H-indol-1-yl)-1-(4-phenylpiperazin-1-yl)ethanone is a synthetic organic compound characterized by its unique molecular structure, which includes an indole ring substituted with a bromine atom and a piperazine moiety. The molecular formula of this compound is C20H19BrN2O2C_{20}H_{19}BrN_{2}O_{2}, and it has a molecular weight of approximately 399.3 g/mol. Its IUPAC name provides insight into its structure, indicating the presence of an ethanone functional group attached to a piperazine and an indole derivative. The compound's structural complexity suggests potential for diverse biological activities and chemical reactivity.

Due to its functional groups:

  • Oxidation: The indole moiety can be oxidized, potentially leading to the formation of oxidized derivatives.
  • Reduction: The carbonyl group in the ethanone can undergo reduction, yielding alcohol derivatives.
  • Substitution: The bromine atom on the indole ring is susceptible to nucleophilic substitution reactions, allowing for the introduction of various nucleophiles under basic conditions.

Common reagents for these reactions include potassium permanganate or chromium trioxide for oxidation, sodium borohydride or lithium aluminum hydride for reduction, and amines or thiols for substitution reactions.

Compounds containing indole and piperazine structures are often associated with significant biological activities, including:

  • Antidepressant Effects: Piperazine derivatives have been studied for their potential as antidepressants due to their ability to modulate neurotransmitter systems.
  • Anticancer Activity: Indole derivatives have shown promise in cancer treatment through mechanisms such as apoptosis induction and cell cycle arrest.
  • Antimicrobial Properties: The presence of both indole and piperazine moieties in this compound suggests potential antibacterial or antifungal activity.

Research indicates that modifications to the indole structure can enhance the biological efficacy of such compounds.

The synthesis of 2-(6-bromo-1H-indol-1-yl)-1-(4-phenylpiperazin-1-yl)ethanone typically involves several key steps:

  • Bromination of Indole: The indole ring is brominated using bromine or N-bromosuccinimide in a solvent such as dichloromethane.
  • Formation of Ethanone Linker: The brominated indole is reacted with an ethanone derivative under basic conditions.
  • Attachment of Phenylpiperazine: Finally, the intermediate product is reacted with phenylpiperazine under acidic or basic conditions to yield the final compound.

These steps may require optimization to maximize yield and purity while minimizing environmental impact.

The compound's structural features suggest various applications:

  • Pharmaceutical Development: Due to its potential biological activities, this compound may serve as a lead structure in drug discovery programs targeting neurological disorders or cancers.
  • Chemical Probes: Its unique reactivity could be harnessed in chemical biology to develop probes for studying biological processes.
  • Material Science: Similar compounds are explored for their properties in materials science, particularly in developing organic electronics or photonic devices.

Interaction studies involving this compound typically focus on its binding affinity with biological targets such as receptors or enzymes. These studies can reveal insights into its mechanism of action and help identify potential therapeutic uses. Techniques such as molecular docking and surface plasmon resonance are commonly employed to assess these interactions quantitatively.

Several compounds share structural similarities with 2-(6-bromo-1H-indol-1-yl)-1-(4-phenylpiperazin-1-yl)ethanone, each exhibiting unique properties:

Compound NameStructural DifferencesUnique Features
2-(1H-indol-1-yl)-1-(4-phenylpiperazin-1-yl)ethanoneLacks bromine atomPotentially different reactivity
2-(6-chloro-1H-indol-1-yl)-1-(4-phenylpiperazin-1-yl)ethanoneContains chlorine instead of bromineMay exhibit different biological activity
2-(6-bromo-1H-indol-1-yl)-1-(4-methylpiperazin-1-yl)ethanoneContains a methyl group on piperazineAltered pharmacokinetics and dynamics

The presence of the bromine atom in the original compound may confer unique reactivity and biological activity compared to its analogs, making it a subject of interest in medicinal chemistry research.

XLogP3

3.9

Hydrogen Bond Acceptor Count

2

Exact Mass

397.07897 g/mol

Monoisotopic Mass

397.07897 g/mol

Heavy Atom Count

25

Dates

Last modified: 08-09-2024

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